2-(3,4-Dimethoxybenzoyl)-3-methylpyridine
Overview
Description
2-(3,4-Dimethoxybenzoyl)-3-methylpyridine, also known as 2-DMMP, is a heterocyclic aromatic compound that has been studied for its potential applications in various scientific fields. It is an important intermediate in the synthesis of many organic compounds, and has been used as a starting material for various chemical reactions. Its unique properties make it an attractive candidate for use in a variety of laboratory experiments, especially those involving organic synthesis.
Scientific Research Applications
1. Catalysis and Hydrodesulfurization
2-Methylpyridine derivatives, which are structurally similar to 2-(3,4-Dimethoxybenzoyl)-3-methylpyridine, have been studied in the context of catalysis, particularly in hydrodesulfurization (HDS) processes. Egorova and Prins (2006) investigated how 2-methylpyridine affects the HDS of dibenzothiophene, highlighting its role in inhibiting the hydrogenation pathway in this process. This suggests potential applications in refining and petrochemical industries where selective catalysis is crucial (Egorova & Prins, 2006).
2. Supramolecular Chemistry and Crystal Structures
Research by Khalib et al. (2014) on 2-amino-4-methylpyridine, a compound related to this compound, provides insights into supramolecular chemistry. They explored the crystal structures of various proton-transfer complexes, revealing the formation of supramolecular architectures involving extensive hydrogen bonding. These findings could inform the design of new materials and molecular assemblies (Khalib et al., 2014).
Mechanism of Action
Target of Action
It is known that the compound is a derivative of 3,4-dimethoxybenzoic acid , which is a plant metabolite and allergen
Mode of Action
As a derivative of 3,4-dimethoxybenzoic acid , it may share similar chemical properties and interactions.
Biochemical Pathways
Given its structural similarity to 3,4-dimethoxybenzoic acid , it may influence similar pathways.
Result of Action
As a derivative of 3,4-dimethoxybenzoic acid , it may have similar effects.
properties
IUPAC Name |
(3,4-dimethoxyphenyl)-(3-methylpyridin-2-yl)methanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-10-5-4-8-16-14(10)15(17)11-6-7-12(18-2)13(9-11)19-3/h4-9H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPDLOBFIHDGFFR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C(=O)C2=CC(=C(C=C2)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20311807 | |
Record name | (3,4-dimethoxyphenyl)-(3-methylpyridin-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20311807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
39574-37-3 | |
Record name | NSC245460 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245460 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (3,4-dimethoxyphenyl)-(3-methylpyridin-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20311807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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